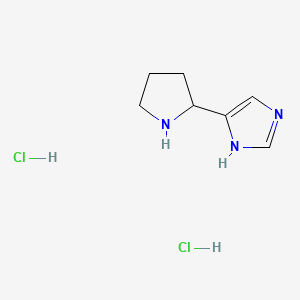
5-Bromodifluoromethanesulfonyl-2-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromodifluoromethanesulfonyl-2-chloropyridine is a chemical compound that belongs to the class of halopyridines It is characterized by the presence of bromine, fluorine, chlorine, and sulfonyl groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction using anhydrous potassium fluoride . Another approach involves palladium-catalyzed amination to introduce the amino group, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonylation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
5-Bromodifluoromethanesulfonyl-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated derivatives, and coupled products with extended carbon chains.
科学研究应用
5-Bromodifluoromethanesulfonyl-2-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 5-Bromodifluoromethanesulfonyl-2-chloropyridine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (bromine, fluorine, and sulfonyl) affects its reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to desired effects in biological systems .
相似化合物的比较
Similar Compounds
5-Bromo-2-chloropyridine: Shares the bromine and chlorine substituents but lacks the difluoromethanesulfonyl group.
2-Chloro-5-fluoropyridine: Contains chlorine and fluorine substituents but lacks the bromine and sulfonyl groups.
5-Bromo-2-fluoropyridine: Contains bromine and fluorine substituents but lacks the chlorine and sulfonyl groups.
Uniqueness
5-Bromodifluoromethanesulfonyl-2-chloropyridine is unique due to the combination of bromine, fluorine, chlorine, and sulfonyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C6H3BrClF2NO2S |
|---|---|
分子量 |
306.51 g/mol |
IUPAC 名称 |
5-[bromo(difluoro)methyl]sulfonyl-2-chloropyridine |
InChI |
InChI=1S/C6H3BrClF2NO2S/c7-6(9,10)14(12,13)4-1-2-5(8)11-3-4/h1-3H |
InChI 键 |
KLWNVMDRHMYENL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1S(=O)(=O)C(F)(F)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


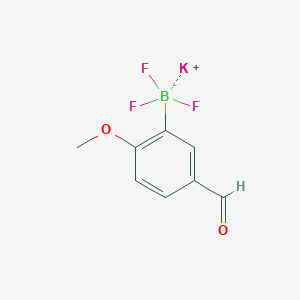
![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)
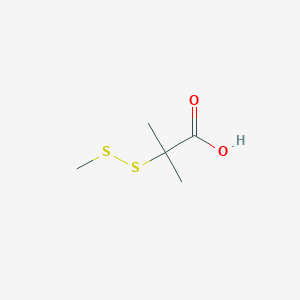
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15298430.png)

![2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] dihydrochloride](/img/structure/B15298442.png)
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)
![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)
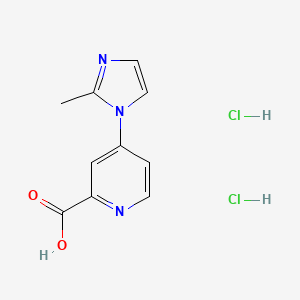
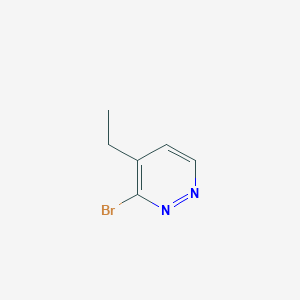
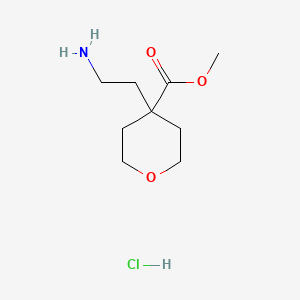
![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)
![Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate](/img/structure/B15298499.png)
